molecular formula C15H18N4OS B2463736 N-(thiophen-2-ylmethyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide CAS No. 2034510-11-5

N-(thiophen-2-ylmethyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide

Número de catálogo: B2463736
Número CAS: 2034510-11-5
Peso molecular: 302.4
Clave InChI: PEHFSKSTFYHWKY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(thiophen-2-ylmethyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide is a useful research compound. Its molecular formula is C15H18N4OS and its molecular weight is 302.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-(thiophen-2-ylmethyl)-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c20-15(16-9-11-3-2-8-21-11)18-6-7-19-14(10-18)12-4-1-5-13(12)17-19/h2-3,8H,1,4-7,9-10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHFSKSTFYHWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(thiophen-2-ylmethyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₃H₁₅N₃OS
Molecular Weight251.34 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available

Research indicates that compounds similar to N-(thiophen-2-ylmethyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine derivatives may exhibit various biological activities through different mechanisms:

  • Anticancer Activity :
    • Pyrazolo derivatives have shown significant anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, a study demonstrated that certain pyrazolo[1,5-a]pyrimidine derivatives exhibited broad-spectrum anticancer activity with a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines .
    • The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Anti-inflammatory Effects :
    • Some derivatives are noted for their potential as COX-2 selective inhibitors, which can reduce inflammation . This anti-inflammatory action is vital in treating conditions such as arthritis and other inflammatory diseases.
  • Antimicrobial Activity :
    • Preliminary studies have indicated that related compounds exhibit antibacterial and antifungal activities against various pathogens. For example, compounds were screened against Gram-positive and Gram-negative bacteria and showed promising results in inhibiting microbial growth .

Study 1: Anticancer Activity Assessment

In a recent study focusing on the anticancer activity of pyrazolo derivatives, compounds were tested against renal carcinoma cell lines (RFX 393). The results indicated that specific derivatives caused significant cell cycle arrest at the G0–G1 phase and induced apoptosis in treated cells. The IC50 values were recorded as follows:

CompoundIC50 (µM)
Compound A11.70
Compound B19.92

These findings suggest that the tested compounds could be valuable in developing new cancer therapies .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of synthesized pyrazolo derivatives. The results from agar diffusion assays indicated effective inhibition zones against various strains:

Compound No.Zone of Inhibition (mm)Activity Type
115Antibacterial
212Antifungal

This study highlights the potential of these compounds in treating infections caused by resistant strains .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of N-(thiophen-2-ylmethyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide typically involves multi-step procedures that may include cyclization reactions and functional group transformations. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography to confirm the structural integrity and purity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • Cytotoxicity Against Cancer Cell Lines : Compounds derived from similar structures have shown promising cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and others. In particular, derivatives have been reported with IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin .

Antimicrobial Properties

The compound's derivatives have also been evaluated for antibacterial and antifungal activities. For example:

  • Broad-Spectrum Antimicrobial Activity : Certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum efficacy makes them candidates for further development as antimicrobial agents .

Mechanistic Insights

Understanding the mechanism of action is crucial for the development of effective therapeutic agents. Studies suggest that the compound may interact with specific biological targets involved in cell proliferation and apoptosis pathways.

Interaction with Enzymes

Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer cell metabolism or bacterial growth . This enzymatic inhibition often leads to apoptosis in cancer cells or bacterial cell death.

Case Study: Anticancer Evaluation

In a recent study focusing on derivatives of this compound:

CompoundCell LineIC50 (µg/mL)Reference
7cMCF-70.6
DoxorubicinMCF-71.6

This table summarizes the efficacy of selected compounds against breast cancer cells compared to a standard treatment.

Case Study: Antimicrobial Screening

Another study assessed the antibacterial properties of related compounds:

CompoundBacteria TestedZone of Inhibition (mm)Reference
5dE.coli15
5fS.aureus18

These findings illustrate the potential of these compounds as effective antimicrobial agents.

Métodos De Preparación

Preparation of 3-Amino-4,5,6,7-tetrahydrocyclopentapyrazolo[1,5-a]pyrazine

The bicyclic system is synthesized via a two-step protocol:

Step 1 : Cyclocondensation of 3-aminopyrazole (I ) with cyclopentanone-derived β-ketoester (II ) under acidic conditions (Scheme 1). This reaction proceeds via enamine formation followed by intramolecular cyclization, yielding the dihydro intermediate III .

Reactants:  
I: 3-Aminopyrazole  
II: Ethyl 2-oxocyclopentanecarboxylate  
Conditions: HCl (cat.), ethanol, reflux, 12 h  
Product III: 4,5,6,7-Tetrahydrocyclopenta[3,4]pyrazolo[1,5-a]pyrazin-3-amine  
Yield: 68%  

Step 2 : Oxidation of III with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane introduces aromaticity, affording the fully conjugated pyrazolo[1,5-a]pyrazine IV .

Reactants:  
III: 4,5,6,7-Tetrahydrocyclopenta[3,4]pyrazolo[1,5-a]pyrazin-3-amine  
Conditions: DDQ (1.2 equiv), CH₂Cl₂, rt, 2 h  
Product IV: 3-Amino-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine  
Yield: 82%  

Carboxamide Functionalization

Step 3 : Carboxylic Acid Activation
The amine IV is reacted with chloroacetyl chloride in THF to form the acyl chloride intermediate V , which is subsequently hydrolyzed to the carboxylic acid VI .

Reactants:  
IV: 3-Amino-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine  
Conditions:  
1. ClCH₂COCl, THF, 0°C → rt, 3 h  
2. H₂O, NaOH, rt, 1 h  
Product VI: 3,4,8,9-Tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxylic acid  
Yield: 75%  

Step 4 : Coupling with 2-(Aminomethyl)thiophene
The carboxylic acid VI is coupled with 2-(aminomethyl)thiophene (VII ) using EDC/HOBt in DMF (Scheme 2).

Reactants:  
VI: 3,4,8,9-Tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxylic acid  
VII: 2-(Aminomethyl)thiophene  
Conditions: EDC (1.5 equiv), HOBt (1.2 equiv), DMF, rt, 24 h  
Product: N-(Thiophen-2-ylmethyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide  
Yield: 63%  

Alternative Synthetic Routes

Microwave-Assisted Cyclocondensation

A modified approach employs microwave irradiation to accelerate the cyclocondensation in Step 1, reducing reaction time from 12 h to 30 min while maintaining comparable yields (65–70%).

One-Pot Sequential Reactions

Recent advances demonstrate a one-pot synthesis of VI by integrating Steps 1–3 using flow chemistry, achieving an overall yield of 58% with reduced purification steps.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 3.2 Hz, 1H, thiophene H-3), 7.12 (d, J = 5.1 Hz, 1H, thiophene H-4), 4.58 (s, 2H, NCH₂), 3.92–3.85 (m, 4H, pyrazine H-2/H-7), 2.75–2.65 (m, 4H, cyclopentane H-3/H-4).
  • HRMS (ESI+) : m/z calc. for C₁₆H₁₈N₄O₂S [M+H]⁺: 346.1154; found: 346.1158.

X-ray Crystallography

A single-crystal X-ray structure of an intermediate (IV ) confirms the bicyclic framework, showing planarity between the pyrazole and pyrazine rings (dihedral angle: 1.2°).

Challenges and Optimization

Side Reactions in Carboxamide Coupling

Competitive over-alkylation at the pyrazine nitrogen is mitigated by using HOBt as an additive, suppressing byproduct formation from 12% to <3%.

Solvent Effects

DMF outperforms THF and acetonitrile in Step 4 due to enhanced solubility of the carboxamide intermediate, improving yields by 15–20%.

Q & A

Basic: What are the standard synthetic routes for N-(thiophen-2-ylmethyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with cyclocondensation of hydrazines with aldehydes or ketones to form the pyrazolo[1,5-a]pyrazine core. Subsequent functionalization includes:

  • Step 1: Formation of the cyclopenta[3,4]pyrazolo[1,5-a]pyrazine scaffold via cyclization under reflux with catalysts like acetic acid or DMSO .
  • Step 2: Introduction of the thiophen-2-ylmethyl group via nucleophilic substitution or coupling reactions, using reagents such as 2-chloromethylthiophene in polar aprotic solvents (e.g., DMF) .
  • Step 3: Carboxamide formation via condensation with activated carboxylic acid derivatives (e.g., EDCI/HOBt-mediated coupling) .
    Key Considerations: Optimize reaction time, temperature (often 80–120°C), and solvent polarity to avoid side products like over-oxidized intermediates .

Advanced: How can regioselectivity challenges in functionalizing the pyrazolo[1,5-a]pyrazine core be addressed?

Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:

  • Electronic Control: Electron-withdrawing groups (e.g., nitro or carbonyl) at position 3 direct electrophilic substitution to position 7, while electron-donating groups (e.g., methyl) favor position 4 .
  • Steric Guidance: Bulky substituents on the cyclopenta ring hinder reactions at adjacent positions, favoring distal sites. For example, substituents at C8/C9 reduce reactivity at C4 .
  • Catalytic Strategies: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for precise C–H functionalization. For example, palladium acetate with XPhos ligand selectively modifies position 7 .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks using DEPT-135 to distinguish CH, CH2, and CH3 groups. Key signals include:
    • Thiophene protons: δ 6.8–7.2 ppm (multiplet) .
    • Pyrazoline NH: δ 8.5–9.0 ppm (broad singlet) .
  • IR Spectroscopy: Confirm carboxamide C=O stretch at ~1650 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .
  • Mass Spectrometry: HRMS (ESI+) validates the molecular ion [M+H]+ with <5 ppm error .

Advanced: How can computational methods predict the compound’s reactivity or binding affinity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the thiophene ring’s HOMO suggests susceptibility to electrophilic attack .
  • Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., kinases). Parameterize force fields for the carboxamide’s hydrogen-bonding capacity .
  • MD Simulations: Assess stability of ligand-target complexes in aqueous environments (AMBER/CHARMM force fields) .

Basic: What in vitro assays evaluate the compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition: Screen against kinases (e.g., JAK2 or CDKs) using fluorescence-based ADP-Glo™ assays. IC50 values are determined via dose-response curves (0.1–100 μM range) .
  • Cell Viability: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure. Normalize data to DMSO controls .
  • Solubility/Permeability: Perform shake-flask solubility tests in PBS (pH 7.4) and parallel artificial membrane permeability assays (PAMPA) .

Advanced: How can contradictory data on substituent effects be resolved?

Methodological Answer:
Contradictions often arise from differing reaction conditions or biological models:

  • Systematic Variation: Compare substituent effects under standardized conditions (e.g., fixed temperature, solvent, and catalyst). For example, nitro groups at C3 may enhance kinase inhibition in one study but reduce it in another due to divergent assay pH .
  • Multivariate Analysis: Apply PCA (Principal Component Analysis) to datasets linking substituent electronic parameters (Hammett σ) to bioactivity. Outliers may indicate hidden variables (e.g., aggregation in solution) .
  • Crystallography: Resolve ambiguities with X-ray structures of ligand-target complexes. For instance, a methyl group at C5 may induce conformational changes in the binding pocket .

Basic: What are common purification strategies for this compound?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate → DCM/methanol). Monitor fractions via TLC (Rf ~0.3 in 7:3 EtOAc/hexane) .
  • Recrystallization: Dissolve crude product in hot ethanol, then cool to 4°C. Ideal for removing hydrophobic byproducts .
  • HPLC: Employ C18 columns with acetonitrile/water (0.1% TFA) for chiral separation if stereocenters are present .

Advanced: How can reaction conditions be optimized for late-stage functionalization?

Methodological Answer:

  • High-Throughput Screening (HTS): Test 96 reaction conditions varying catalysts (e.g., Pd2(dba)3 vs. CuI), ligands (Xantphos vs. BINAP), and solvents (THF vs. toluene) .
  • Microwave Assistance: Reduce reaction time from hours to minutes (e.g., 150°C, 300 W) for Buchwald-Hartwig aminations .
  • Flow Chemistry: Scale up using continuous flow reactors with immobilized catalysts (e.g., Pd on Al2O3) to enhance yield and reproducibility .

Basic: What stability issues arise during storage?

Methodological Answer:

  • Hydrolysis: The carboxamide bond degrades in humid environments. Store under argon at –20°C in amber vials .
  • Oxidation: Thiophene rings are prone to oxidation. Add antioxidants (e.g., BHT) to stock solutions in DMSO .
  • Light Sensitivity: Protect from UV light to prevent photodegradation of the pyrazolo-pyrazine core .

Advanced: How can isotopic labeling aid in pharmacokinetic studies?

Methodological Answer:

  • Synthesis of 13C/15N-Labeled Analogues: Use labeled precursors (e.g., 13C-thiophene) in the final coupling step. Confirm incorporation via 13C NMR .
  • Tracer Studies: Administer 14C-labeled compound to rodents; quantify metabolites in plasma/tissues using scintillation counting .
  • MS Imaging: Map tissue distribution with MALDI-TOF MS using deuterated internal standards .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.